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Compound of Interest

Compound Name: Tert-butyl 2-methylpropanoate

Cat. No.: B095702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for tert-butyl 2-
methylpropanoate against other common alkyl esters, namely ethyl 2-methylpropanoate and

butyl 2-methylpropanoate (also known as butyl isobutyrate). The information presented herein

is crucial for the identification, characterization, and purity assessment of these compounds in

research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectral data for tert-butyl 2-methylpropanoate and

its structural analogs. This data is essential for distinguishing between these closely related

ester compounds.

¹H NMR Spectral Data
Solvent: CDCl₃
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

tert-butyl 2-

methylpropanoat

e

2.54 Septet 1H -CH(CH₃)₂

1.45 Singlet 9H -C(CH₃)₃

1.15 Doublet 6H -CH(CH₃)₂

ethyl 2-

methylpropanoat

e

4.12 Quartet 2H -OCH₂CH₃

2.54 Septet 1H -CH(CH₃)₂

1.25 Triplet 3H -OCH₂CH₃

1.16 Doublet 6H -CH(CH₃)₂

butyl 2-

methylpropanoat

e

4.07 Triplet 2H -OCH₂(CH₂)₂CH₃

2.51 Septet 1H -CH(CH₃)₂

1.62 Multiplet 2H

-

OCH₂CH₂CH₂C

H₃

1.38 Multiplet 2H

-

OCH₂CH₂CH₂C

H₃

1.17 Doublet 6H -CH(CH₃)₂

0.95 Triplet 3H -OCH₂(CH₂)₂CH₃

¹³C NMR Spectral Data
Solvent: CDCl₃
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Compound Chemical Shift (δ) ppm Assignment

tert-butyl 2-methylpropanoate 177.1 C=O

80.4 -C(CH₃)₃

34.2 -CH(CH₃)₂

27.2 -C(CH₃)₃

19.1 -CH(CH₃)₂

ethyl 2-methylpropanoate 177.3 C=O

60.3 -OCH₂CH₃

34.2 -CH(CH₃)₂

19.1 -CH(CH₃)₂

14.2 -OCH₂CH₃

butyl 2-methylpropanoate[1] 177.2 C=O

64.1 -OCH₂(CH₂)₂CH₃

34.2 -CH(CH₃)₂

30.7 -OCH₂CH₂CH₂CH₃

19.3 -OCH₂CH₂CH₂CH₃

19.1 -CH(CH₃)₂

13.7 -OCH₂(CH₂)₂CH₃

Infrared (IR) Spectral Data
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Compound Wavenumber (cm⁻¹) Assignment

tert-butyl 2-methylpropanoate ~1730 C=O Stretch

~1250, ~1150 C-O Stretch

ethyl 2-methylpropanoate ~1735 C=O Stretch

~1240, ~1180 C-O Stretch

butyl 2-methylpropanoate ~1735 C=O Stretch

~1240, ~1170 C-O Stretch

Mass Spectrometry (GC-MS) Data
Compound Major Fragments (m/z) Relative Abundance

tert-butyl 2-methylpropanoate 57 100%

41 ~70%

71 ~40%

89 ~10%

ethyl 2-methylpropanoate[2] 43 100%

71 ~70%

29 ~60%

88 (M+) ~10%

butyl 2-methylpropanoate[1][3] 43 100%

71 ~90%

89 ~83%

56 ~56%
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Detailed methodologies for the acquisition of the spectral data are provided below. Adherence

to these protocols is recommended to ensure data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated

chloroform (CDCl₃). For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

Instrumentation: A standard NMR spectrometer with a proton frequency of at least 300 MHz.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans.

¹³C NMR Acquisition:

Pulse Sequence: Standard proton-decoupled pulse sequence.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more scans, depending on the sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane

(TMS) at 0.00 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly on the ATR crystal.

Instrumentation: A standard FT-IR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: A background spectrum of the clean salt plates or ATR crystal should be

acquired and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the ester sample in a volatile solvent such as dichloromethane or

ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation: A standard GC-MS system.

Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10-15 °C/min to a final temperature of 250 °C and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Identify the compound based on its retention time and comparison of its mass

spectrum with a reference library (e.g., NIST).

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral

data for ester characterization.
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Sample Preparation

Data Acquisition

Data Analysis & Characterization
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1H & 13C NMR Spectroscopy FT-IR Spectroscopy GC-MS Analysis

Chemical Shift, Multiplicity, Integration Functional Group Identification Retention Time & Fragmentation Pattern

Structure Confirmation & Purity Assessment

Click to download full resolution via product page

Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Butyl isobutyrate | C8H16O2 | CID 7353 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b095702?utm_src=pdf-body-img
https://www.benchchem.com/product/b095702?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-isobutyrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

3. Propanoic acid, 2-methyl-, butyl ester [webbook.nist.gov]

To cite this document: BenchChem. [A Comparative Guide to the Spectral Characteristics of
tert-butyl 2-methylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095702#cross-referencing-spectral-data-for-tert-
butyl-2-methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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